molecular formula C52H46N2P2 B3068159 (1S,2S)-N,N'-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine CAS No. 287485-86-3

(1S,2S)-N,N'-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine

Cat. No.: B3068159
CAS No.: 287485-86-3
M. Wt: 760.9 g/mol
InChI Key: JMBTWUBNZRVXAU-XWQGWOARSA-N
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Description

(1S,2S)-N,N’-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine is a chiral ligand used in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with transition metals, making it valuable in various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-N,N’-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the chiral diamine backbone, which is derived from commercially available starting materials.

    Phosphine Introduction: The diphenylphosphino groups are introduced through a series of reactions involving phosphine reagents and appropriate catalysts.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and enantiomeric excess.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize waste. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-N,N’-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine undergoes various types of chemical reactions, including:

    Complexation: Forms stable complexes with transition metals such as palladium, platinum, and rhodium.

    Oxidation and Reduction: Can participate in oxidation and reduction reactions, often facilitated by the metal center in the complex.

    Substitution: Involved in substitution reactions where ligands are exchanged on the metal center.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Ligand exchange reactions often require mild conditions and the presence of coordinating solvents.

Major Products Formed

The major products formed from these reactions depend on the specific metal complex and reaction conditions. For example, in catalytic hydrogenation reactions, the product is typically a reduced organic compound.

Scientific Research Applications

Chemistry

    Asymmetric Catalysis: Used as a chiral ligand in asymmetric hydrogenation and other catalytic processes to produce enantiomerically pure compounds.

    Coordination Chemistry: Studied for its ability to form stable complexes with various metals, which are used in catalysis and material science.

Biology and Medicine

    Drug Development: Investigated for its potential in the synthesis of chiral drugs and pharmaceuticals.

    Biochemical Studies: Used in the study of enzyme mimetics and other biochemical applications.

Industry

    Fine Chemicals: Employed in the production of fine chemicals and specialty materials.

    Polymerization: Used in the development of new polymerization catalysts for the production of advanced materials.

Mechanism of Action

The mechanism of action of (1S,2S)-N,N’-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine involves its ability to coordinate with transition metals, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and substitution. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    (R,R)-N,N’-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine: The enantiomer of the compound, used in similar applications but with different stereochemical outcomes.

    Bis(diphenylphosphino)ethane: A related ligand with a simpler structure, used in various catalytic processes.

    1,2-Bis(diphenylphosphino)benzene: Another related ligand with a different backbone, offering different steric and electronic properties.

Uniqueness

(1S,2S)-N,N’-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine is unique due to its chiral nature and ability to form highly stable and selective metal complexes. This makes it particularly valuable in asymmetric synthesis, where the production of enantiomerically pure compounds is crucial.

Properties

IUPAC Name

(1S,2S)-N,N'-bis[(2-diphenylphosphanylphenyl)methyl]-1,2-diphenylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H46N2P2/c1-7-23-41(24-8-1)51(53-39-43-27-19-21-37-49(43)55(45-29-11-3-12-30-45)46-31-13-4-14-32-46)52(42-25-9-2-10-26-42)54-40-44-28-20-22-38-50(44)56(47-33-15-5-16-34-47)48-35-17-6-18-36-48/h1-38,51-54H,39-40H2/t51-,52-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBTWUBNZRVXAU-XWQGWOARSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NCC3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)NCC6=CC=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)NCC3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)NCC6=CC=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H46N2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

760.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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